5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile
Overview
Description
The compound “5-bromo-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in cell biology and their application as biologically active compounds for the treatment of various disorders . The synthesis of such compounds often involves multiple steps and requires careful analysis and thought .Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of the atoms within the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and varied. They often involve the formation of new carbon-carbon bonds and can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-1-(2-naphthalen-1-yloxyethyl)indole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-17-8-9-20-19(12-17)16(13-23)14-24(20)10-11-25-21-7-3-5-15-4-1-2-6-18(15)21/h1-9,12,14H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZQJYMLDSYGIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=C3C=CC(=C4)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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